molecular formula C6H6BrClN2O2S B13272579 2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide

2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide

Cat. No.: B13272579
M. Wt: 285.55 g/mol
InChI Key: DVZXOTWSDDAVCT-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S. It is used primarily in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide typically involves the bromination and chlorination of N-methylpyridine-3-sulfonamideThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) chloride to facilitate the halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and chlorine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide is unique due to the presence of both bromine and chlorine atoms along with a sulfonamide group, which imparts specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C6H6BrClN2O2S

Molecular Weight

285.55 g/mol

IUPAC Name

2-bromo-5-chloro-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H6BrClN2O2S/c1-9-13(11,12)5-2-4(8)3-10-6(5)7/h2-3,9H,1H3

InChI Key

DVZXOTWSDDAVCT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

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